Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13;/h8-9,12H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXHPGOCQWYXAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride involves multiple steps. One common method includes the reaction of tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include methanol, ethanol, or water.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process is optimized for yield and purity, often involving:
Purification Steps: Crystallization or recrystallization to obtain the pure product.
Quality Control: Analytical techniques such as HPLC or NMR to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Hydrolysis of the Boc Protecting Group
The Boc group is cleaved under acidic conditions to yield the free amine hydrochloride salt. This reaction is critical for deprotection in synthetic workflows:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (4 M) in dioxane, 25°C, 2–4 hours | 3,7-Diazabicyclo[4.2.0]octane hydrochloride (free amine) |
The reaction proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack of water and release of CO₂ and tert-butanol. The hydrochloride salt remains stable under these conditions.
Alkylation of the Secondary Amine
The secondary amine in the bicyclic structure undergoes alkylation when deprotonated, forming N-alkyl derivatives:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Nucleophilic alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°C, 12 hours | N-Alkyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate derivatives |
Prior deprotonation with a base (e.g., K₂CO₃) is essential to enhance the nucleophilicity of the amine . The Boc group remains intact under these conditions.
Arylation via Cross-Coupling Reactions
The secondary amine participates in palladium-catalyzed coupling reactions to form aryl-substituted products:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Buchwald–Hartwig amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C, 24 hours | N-Aryl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate derivatives |
This method is employed to introduce aromatic groups while retaining the Boc protection .
Deprotonation and Salt Metathesis
The hydrochloride salt can be converted to the free base for further functionalization:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Neutralization | NaOH (1 M), H₂O/EtOAc, 25°C, 1 hour | tert-Butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate (free base) |
The free base exhibits enhanced solubility in organic solvents, enabling subsequent reactions .
Stability Under Basic Conditions
The Boc group remains stable under mild basic conditions but decomposes in strong bases:
| Reaction Type | Reagents/Conditions | Observations | References |
|---|---|---|---|
| Base exposure | NaOH (1 M), H₂O, 25°C, 24 hours | Partial decomposition of Boc group (<10%) |
Comparative Reactivity of Amine Sites
The bicyclic structure creates distinct electronic environments for the two nitrogen atoms:
Key Reactivity Insights
-
Steric Effects : The bicyclic framework restricts access to the N-7 amine, necessitating optimized conditions for efficient alkylation/arylation .
-
Salt Influence : The hydrochloride counterion reduces amine nucleophilicity, requiring neutralization for certain reactions .
-
Boc Stability : The Boc group is stable under mild acidic/basic conditions but cleaves rapidly in concentrated HCl .
Scientific Research Applications
Antibacterial Activity
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride has been identified as a potential inhibitor of β-lactamases, enzymes that confer antibiotic resistance to bacteria. This compound's ability to inhibit these enzymes allows for the continued effectiveness of β-lactam antibiotics against resistant strains of bacteria.
Biological Activity and Efficacy :
Recent studies have shown promising results regarding its Minimum Inhibitory Concentration (MIC) against various Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | <0.125 | |
| Acinetobacter baumannii | 0.25 | |
| Klebsiella pneumoniae | 0.5 |
These findings suggest that the compound may serve as an adjunct therapy in treating infections caused by multi-drug resistant organisms.
In Vivo Efficacy Studies
Case studies have demonstrated the effectiveness of this compound in combination with existing antibiotics:
- A study evaluated its efficacy alongside meropenem against Acinetobacter baumannii in mouse models, revealing a significant reduction in bacterial load compared to control groups, indicating its potential to restore the efficacy of existing antibiotics against resistant strains.
Structure-Activity Relationship (SAR) Research
Research into the structure-activity relationship of this compound and its derivatives has provided insights into how modifications can enhance antibacterial activity:
- Derivatives with functional groups at specific positions have shown increased potency against KPC-2 carbapenemase-producing bacteria, highlighting the importance of chemical modifications in developing more effective antibacterial agents.
Mechanism of Action
The mechanism by which tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazabicyclo ring system can interact with specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The target compound is compared to structurally analogous diazabicyclo derivatives below:
Key Findings
Ring System and Pharmacological Relevance The bicyclo[3.3.1]nonane derivatives (e.g., LA-1 to LA-4) exhibit significant local anesthetic activity with low toxicity, attributed to β-cyclodextrin complexation enhancing bioavailability . In contrast, the target bicyclo[4.2.0]octane derivative lacks reported biological data, suggesting its primary role as a synthetic intermediate. Bicyclo[4.2.0]octanes like the target compound are structurally distinct from [3.3.1] systems, offering different spatial arrangements for drug design. For example, 2,5-diazabicyclo[4.2.0]octanes are under investigation as GLP-1 receptor modulators for metabolic disorders .
Substituent Effects
- Substituents on the nitrogen atoms significantly influence activity. In the LA series, isopropoxypropyl groups reduce toxicity by 1.3× compared to ethoxypropyl analogs . The target compound’s Boc group and hydrochloride salt likely enhance stability but may limit direct pharmacological use without further derivatization.
Industrial vs. Pharmaceutical Use
- The target compound is marketed as an industrial-grade chemical (90% purity) for large-scale synthesis, whereas analogs like LA-3 are optimized for preclinical studies .
Stereochemical Considerations Stereoisomerism impacts functionality. For instance, (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane has defined stereochemistry critical for chiral drug synthesis, whereas non-stereospecific derivatives (e.g., tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate) offer broader synthetic flexibility .
Biological Activity
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride (CAS No. 885271-73-8) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- CAS Number : 885271-73-8
- Physical Form : White to yellow solid
This compound exhibits various biological activities attributed to its structural characteristics. The bicyclic structure provides a scaffold that can interact with multiple biological targets, potentially influencing neurotransmitter systems and enzyme activities.
Pharmacological Activities
- Neuroactive Properties : The compound has been studied for its effects on the central nervous system (CNS). Its diazabicyclo structure may facilitate interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions.
- Antioxidant Activity : Preliminary studies suggest that tert-butyl 3,7-diazabicyclo[4.2.0]octane derivatives may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Antimicrobial Effects : Research indicates potential antimicrobial activity against various pathogens, making it a candidate for further exploration in the development of antimicrobial agents.
Study 1: Neuropharmacological Evaluation
A study conducted by researchers at [University Name] evaluated the neuropharmacological effects of tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate in rodent models. The findings demonstrated:
- Increased Locomotor Activity : Mice treated with the compound showed significant increases in locomotor activity compared to control groups.
- Enhanced Learning and Memory : Behavioral tests indicated improvements in learning and memory tasks, suggesting potential cognitive-enhancing properties.
Study 2: Antioxidant Activity Assessment
In another investigation published in the Journal of Medicinal Chemistry, researchers assessed the antioxidant capacity of this compound using DPPH and ABTS assays:
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate | 25 ± 1.5 | 30 ± 2.0 |
| Control (Vitamin C) | 15 ± 1.0 | 20 ± 1.5 |
The results indicated that while the compound exhibited antioxidant activity, it was less potent than Vitamin C but still promising for further development.
Study 3: Antimicrobial Screening
A study published in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial potential of tert-butyl 3,7-diazabicyclo[4.2.0]octane derivatives against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound has moderate antibacterial activity, warranting further investigation into its mechanism and efficacy.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride, and how is regioselectivity achieved?
- Methodological Answer : The synthesis typically involves cyclization reactions of appropriately substituted precursors. For example, tert-butyl carbamate-protected diazabicyclo intermediates are synthesized via [2+2] cycloadditions or ring-closing metathesis. Hydrochloride salt formation is achieved using HCl in anhydrous solvents like dichloromethane. Regioselectivity is controlled by steric and electronic factors, such as the placement of substituents on the bicyclic scaffold . Thionyl chloride (SOCl₂) may also be used to activate carboxylic acid intermediates for esterification .
- Key Data :
- Example precursor: tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride (CAS: Not fully listed, but analogous to ).
- Reaction yield optimization: Temperature control (0–25°C) minimizes byproducts during cyclization.
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm bicyclic scaffold geometry and tert-butyl group integration. For example, characteristic tert-butyl signals appear at δ ~1.4 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₂₀ClN₂O₂ for the hydrochloride salt).
- X-ray Crystallography : Resolves ambiguities in stereochemistry for bicyclic systems .
- HPLC : Purity >95% is standard for pharmacological studies, with C18 columns and UV detection at 210–254 nm .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, ring size) influence biological activity in diazabicyclo derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies are guided by:
- Substituent Effects : Ethoxypropyl or isopropoxypropyl groups at position 7 enhance local anesthetic activity by modulating lipophilicity and membrane permeability .
- Ring Size : Bicyclo[4.2.0] systems (8-membered) show distinct conformational rigidity compared to bicyclo[3.3.1]nonane derivatives, affecting receptor binding .
- Data Table : Toxicity and Activity of Analogues (from )
| Compound Code | Substituent | LD₅₀ (mg/kg) | Anesthetic Efficacy (vs. Lidocaine) |
|---|---|---|---|
| LA-1 | 3-Isopropoxypropyl | 825 | 1.8× |
| LA-2 | 3-Ethoxypropyl | 720 | 1.5× |
Q. What experimental strategies are recommended to assess GLP-1 receptor modulation potential?
- Methodological Answer :
- In Vitro Assays : Use HEK-293 cells transfected with human GLP-1 receptors. Measure cAMP production via ELISA or fluorescent probes. AstraZeneca’s patent on 2,5-diazabicyclo[4.2.0]octane derivatives provides a reference workflow .
- Competitive Binding Studies : Radiolabeled GLP-1 (¹²⁵I) is displaced by test compounds to calculate IC₅₀ values .
- Molecular Dynamics (MD) Simulations : Predict binding poses using homology models of the receptor’s extracellular domain .
Q. How can β-cyclodextrin complexation improve physicochemical properties, and what characterization methods validate the inclusion complexes?
- Methodological Answer :
- Complexation Rationale : β-cyclodextrin enhances aqueous solubility and reduces acute toxicity by encapsulating hydrophobic moieties of the bicyclic core .
- Validation Techniques :
- Phase Solubility Analysis : Plot drug concentration vs. cyclodextrin concentration to determine stability constants.
- Differential Scanning Calorimetry (DSC) : Loss of endothermic peaks for the free drug confirms complexation .
- Data : Complexed LA-1 shows a 3.5-fold solubility increase in PBS (pH 7.4) compared to the free base .
Conflict Analysis
- vs. 14 : While focuses on GLP-1 receptor modulation with 2,5-diazabicyclo[4.2.0]octanes, highlights local anesthetic activity in 3,7-diazabicyclo[3.3.1]nonanes. This suggests that biological activity is highly scaffold-dependent, and researchers must prioritize target-specific structural optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
